2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide
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Overview
Description
2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzylthio group and an acetamide moiety attached to an indole core. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.
Acetamide Formation: The acetamide moiety can be formed by reacting the indole derivative with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylthio group, where nucleophiles such as amines or thiols can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Benzyl halides, thiols, amines, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Studies: Researchers use this compound to study its effects on various biological pathways and its interactions with proteins and enzymes.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of indole-based drugs and to develop new chemical probes.
Industrial Applications: The compound can be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and the indole core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound shares the indole core but has a sulfonamide group instead of a benzylthio group.
1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-yl sulfonate: Another indole derivative with a sulfonate group.
Uniqueness
2-(benzylthio)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide is unique due to the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to other indole derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and understanding the structure-activity relationships of indole-based molecules.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(1-butyl-2-oxobenzo[cd]indol-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2S/c1-2-3-14-26-21-13-12-20(18-10-7-11-19(23(18)21)24(26)28)25-22(27)16-29-15-17-8-5-4-6-9-17/h4-13H,2-3,14-16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUEZZZQXETBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CSCC4=CC=CC=C4)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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